DEHS acts as a plasticizer, improving the flexibility and workability of polymers. In scientific research, it's used to prepare membranes for various applications. For instance, DEHS can be incorporated into poly(vinyl chloride) (PVC) membranes for sensor development []. These membranes can be used in studies of ion transport, separation processes, and biomolecule detection.
Due to its good thermal stability and lubricating properties, DEHS finds application as a pressure transmitting fluid (PTF) in scientific instruments. Its role is crucial in hydraulically operated devices, pressure gauges, and high-pressure balances used in various research settings [].
DEHS exhibits good solvent properties for various organic compounds. This makes it useful as a solvent or extraction medium in scientific research. For example, DEHS can be used to extract organic pollutants from environmental samples or biological materials for further analysis [].
Limited research suggests DEHS might have potential applications in the biomedical field. Studies have explored its use in the development of drug delivery systems and as a lubricant for medical devices [, ]. However, more research is required to fully understand its safety and efficacy in these areas.
Bis(2-ethylhexyl) sebacate is a synthetic diester derived from sebacic acid and 2-ethylhexanol, with the molecular formula C26H50O4 and a molecular weight of approximately 426.67 g/mol. This compound appears as a clear, pale yellow liquid with a mild odor and is insoluble in water. It has a melting point of -55 °C and a boiling point of 212 °C at 1 mm Hg. Its density is reported to be around 0.914 g/mL at 25 °C, and it exhibits a viscosity of 23 mm²/s .
This compound is recognized for its role as a plasticizer, which enhances the flexibility and durability of materials, particularly in polymer applications. It is also utilized in various industries, including aerospace, automotive, and manufacturing, due to its favorable properties as a lubricant and intermediate in organic synthesis .
As an ester, bis(2-ethylhexyl) sebacate can undergo hydrolysis in the presence of acids or bases, leading to the formation of its constituent alcohol (2-ethylhexanol) and acid (sebacic acid). The reaction can be summarized as follows:
The compound can also react vigorously with strong oxidizing agents, producing exothermic reactions that may pose fire hazards . In addition, it has been noted that bis(2-ethylhexyl) sebacate can react with caustic solutions, generating heat and potentially flammable hydrogen when mixed with alkali metals and hydrides .
The synthesis of bis(2-ethylhexyl) sebacate can be achieved through the esterification of sebacic acid with 2-ethylhexanol. This reaction typically occurs under high-pressure conditions without the need for external catalysts, making it an economically viable and environmentally friendly method. The kinetics of this non-catalytic synthesis have shown that equilibrium conversion can be reached within an hour at temperatures around 523 K .
Bis(2-ethylhexyl) sebacate is widely used across various applications:
Several compounds share structural similarities with bis(2-ethylhexyl) sebacate, including:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Dioctyl sebacate | C22H46O4 | Commonly used plasticizer; similar properties |
Di(2-ethylhexyl) phthalate | C24H38O4 | Widely used plasticizer; potential endocrine disruptor |
Bis(2-ethylhexyl) adipate | C24H46O4 | Used as a plasticizer; slightly different chain length |
Bis(2-ethylhexyl) decanedioate | C26H50O4 | Similar structure; used in similar applications |
While these compounds exhibit comparable chemical properties and applications as plasticizers or lubricants, bis(2-ethylhexyl) sebacate is distinguished by its specific esterification from sebacic acid and 2-ethylhexanol, which imparts unique characteristics suitable for particular industrial uses .